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2-(3,5-Difluorophenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the 3,5-difluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-difluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
Antibacterial Properties
Numerous studies have highlighted the antibacterial effects of oxadiazole derivatives. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and tested for their antimicrobial activities. The results indicated that certain derivatives exhibited significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole | E. coli | 200 |
This compound | S. aureus | 150 |
Anticancer Activity
The anticancer potential of oxadiazoles has been extensively studied. For example, derivatives containing the oxadiazole ring have shown promising results against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). In a study involving this compound derivatives, significant cytotoxicity was observed with IC50 values indicating effective growth inhibition .
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 0.31 |
This compound | A549 | 1.02 |
Anti-inflammatory Effects
Oxadiazoles have also been explored for their anti-inflammatory properties. Compounds derived from this class have demonstrated capabilities to reduce inflammation in various models. For instance, studies indicate that certain derivatives can inhibit cyclooxygenase enzymes involved in inflammatory processes .
Case Study 1: Antibacterial Efficacy
A recent study synthesized a series of oxadiazole derivatives and evaluated their antibacterial activity against multi-drug resistant strains. The study found that the presence of fluorine atoms significantly enhanced the antibacterial properties of the compounds .
Case Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, researchers synthesized various substituted oxadiazoles and assessed their cytotoxic effects on human cancer cell lines. The study revealed that compounds with difluoro substitutions exhibited superior potency compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of neurotransmitters. This interaction can lead to various physiological effects, including modulation of nerve cell activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound has similar structural features but different functional groups, leading to distinct biological activities.
3-(3,5-Difluorophenyl)propionic acid: Another compound with a 3,5-difluorophenyl group, but with different chemical properties and applications.
Uniqueness
2-(3,5-Difluorophenyl)-1,3,4-oxadiazole is unique due to its oxadiazole ring, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for the development of new compounds with diverse applications in various fields of research.
Biological Activity
The compound 2-(3,5-Difluorophenyl)-1,3,4-oxadiazole is part of a broader class of 1,3,4-oxadiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The oxadiazole ring is known for enhancing the lipophilicity and bioavailability of compounds, making them suitable candidates for drug development.
Antimicrobial Activity
Research indicates that 1,3,4-oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that various oxadiazole derivatives possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial enzymes crucial for cell wall synthesis .
- Antifungal Activity : Some derivatives have demonstrated effectiveness against fungal strains, likely through similar mechanisms as their antibacterial counterparts .
Table 1: Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives
Compound | Activity Type | Target Microorganism | Reference |
---|---|---|---|
This compound | Antibacterial | E. coli | |
This compound | Antifungal | Candida spp. |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Mechanisms of Action : The anticancer activity is believed to involve apoptosis induction and the disruption of cellular signaling pathways associated with tumor growth .
Table 2: Anticancer Activity Against Selected Cell Lines
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
- Study on Synthesis and Evaluation : A study synthesized a series of oxadiazoles including this compound and evaluated their biological activities. The results indicated strong anticancer properties with minimal cytotoxicity to normal cells .
- Molecular Docking Studies : Molecular docking analyses have suggested that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms .
Properties
Molecular Formula |
C8H4F2N2O |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H4F2N2O/c9-6-1-5(2-7(10)3-6)8-12-11-4-13-8/h1-4H |
InChI Key |
VQZPKWFVPINPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=NN=CO2 |
Origin of Product |
United States |
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